molecular formula C11H12F3N3O2 B2622643 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2,2,2-trifluoroethyl)acetamide CAS No. 2034387-73-8

2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2,2,2-trifluoroethyl)acetamide

Cat. No. B2622643
CAS RN: 2034387-73-8
M. Wt: 275.231
InChI Key: SKFQJRRSVLHSCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2,2,2-trifluoroethyl)acetamide, also known as TFA, is a chemical compound that has been extensively studied for its potential in scientific research. This compound has shown promising results in various applications, including drug development and biochemical research.

Mechanism Of Action

The mechanism of action of 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2,2,2-trifluoroethyl)acetamide is not fully understood. However, it is believed to act by inhibiting specific enzymes and proteins involved in disease progression. 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2,2,2-trifluoroethyl)acetamide has also been shown to modulate specific signaling pathways in cells, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2,2,2-trifluoroethyl)acetamide has been shown to have various biochemical and physiological effects on cells and tissues. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the formation of amyloid plaques in Alzheimer's disease, and reduce oxidative stress in cells. 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2,2,2-trifluoroethyl)acetamide has also been shown to have anti-inflammatory properties and can modulate the immune response.

Advantages And Limitations For Lab Experiments

2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2,2,2-trifluoroethyl)acetamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. It is also soluble in a wide range of solvents, making it easy to work with in various experimental conditions. However, 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2,2,2-trifluoroethyl)acetamide has some limitations, including its potential toxicity and the need for careful handling and disposal.

Future Directions

There are several future directions for the study of 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2,2,2-trifluoroethyl)acetamide. One potential direction is the development of 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2,2,2-trifluoroethyl)acetamide-based drugs for the treatment of various diseases. Another direction is the study of 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2,2,2-trifluoroethyl)acetamide's mechanism of action and its interaction with specific proteins and enzymes. Additionally, 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2,2,2-trifluoroethyl)acetamide can be used in the development of new diagnostic tools for disease detection and monitoring. Overall, 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2,2,2-trifluoroethyl)acetamide has great potential for further scientific research and development.

Synthesis Methods

The synthesis of 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2,2,2-trifluoroethyl)acetamide involves a series of chemical reactions, starting with the reaction of 3-cyclopropyl-6-hydroxy-1,4-dihydropyridazine-2,5-dione with N-(2,2,2-trifluoroethyl)acetamide. The reaction is carried out in the presence of a catalyst and under specific conditions to ensure high yield and purity of the final product.

Scientific Research Applications

2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2,2,2-trifluoroethyl)acetamide has been extensively studied for its potential in drug development and biochemical research. It has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2,2,2-trifluoroethyl)acetamide has also been used in the study of protein-protein interactions and enzyme kinetics.

properties

IUPAC Name

2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-(2,2,2-trifluoroethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3N3O2/c12-11(13,14)6-15-9(18)5-17-10(19)4-3-8(16-17)7-1-2-7/h3-4,7H,1-2,5-6H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKFQJRRSVLHSCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C=C2)CC(=O)NCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2,2,2-trifluoroethyl)acetamide

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